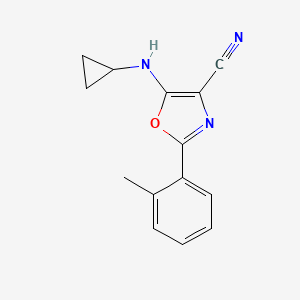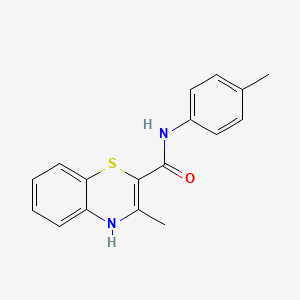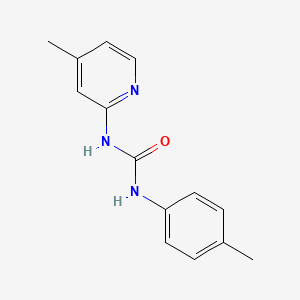
5-(cyclopropylamino)-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(cyclopropylamino)-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile, also known as CP-690,550, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of Janus kinase (JAK) inhibitors, which are compounds that target the JAK family of enzymes involved in the regulation of immune responses. CP-690,550 has shown promising results in preclinical and clinical studies for the treatment of various autoimmune and inflammatory diseases.
作用機序
5-(cyclopropylamino)-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile exerts its therapeutic effects by inhibiting the activity of JAK enzymes, particularly JAK3. JAK3 is involved in the signaling pathways of several cytokines, including interleukin-2 (IL-2), which plays a crucial role in the activation and proliferation of T cells. By inhibiting JAK3, this compound can prevent the activation and proliferation of T cells, thereby reducing inflammation and preventing tissue damage.
Biochemical and Physiological Effects:
This compound has been shown to effectively reduce inflammation and prevent tissue damage in various preclinical and clinical studies. It has been shown to reduce the levels of several cytokines, including IL-2, interferon-gamma (IFN-gamma), and tumor necrosis factor-alpha (TNF-alpha), which are involved in the pathogenesis of autoimmune and inflammatory diseases. This compound has also been shown to reduce the number of activated T cells and inhibit the production of autoantibodies in animal models of autoimmune diseases.
実験室実験の利点と制限
5-(cyclopropylamino)-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile has several advantages for lab experiments, including its high specificity for JAK3 and its ability to effectively inhibit JAK enzymes in vivo. However, it also has some limitations, including its potential for off-target effects and its relatively short half-life in vivo. These limitations can be overcome by using appropriate controls and optimizing the dosing regimen.
将来の方向性
There are several future directions for the research on 5-(cyclopropylamino)-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile, including the development of more potent and selective JAK inhibitors, the investigation of its potential for the treatment of other autoimmune and inflammatory diseases, and the exploration of its combination therapy with other immunomodulatory agents. Further studies are also needed to better understand the long-term safety and efficacy of this compound in humans.
合成法
The synthesis of 5-(cyclopropylamino)-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile involves several steps, starting from the reaction of 2-methylbenzaldehyde with ethyl cyanoacetate to form 2-methyl-3-phenylacrylonitrile. This intermediate is then reacted with hydroxylamine hydrochloride to form 2-methyl-3-phenyl-5-hydroxymethylisoxazole. The final step involves the reaction of this intermediate with cyclopropylamine and phosphorus oxychloride to form this compound.
科学的研究の応用
5-(cyclopropylamino)-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile has been extensively studied for its potential therapeutic applications in various autoimmune and inflammatory diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has been shown to effectively inhibit JAK enzymes, which play a key role in the signaling pathways involved in immune responses. By blocking these enzymes, this compound can help reduce inflammation and prevent tissue damage in these diseases.
特性
IUPAC Name |
5-(cyclopropylamino)-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O/c1-9-4-2-3-5-11(9)13-17-12(8-15)14(18-13)16-10-6-7-10/h2-5,10,16H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYHYEERPPGXASC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=C(O2)NC3CC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-[(5-ethyl-2-thienyl)methylene]-5-isopropyl-3-thiophenecarbohydrazide](/img/structure/B5714026.png)
![methyl {[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate](/img/structure/B5714049.png)
![4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonothioyl}phenol](/img/structure/B5714055.png)

![3-[5-(2-{2-[(2-chlorobenzoyl)amino]-3-[4-(dimethylamino)phenyl]acryloyl}carbonohydrazonoyl)-2-furyl]benzoic acid](/img/structure/B5714068.png)


![N'-[(3,4-dimethoxybenzoyl)oxy]-2-(4-nitrophenyl)ethanimidamide](/img/structure/B5714094.png)
![N-[5-(3,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B5714111.png)

![2-(1,3-benzodioxol-5-yl)-3-[(1,3-benzodioxol-5-ylmethylene)amino]-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5714131.png)


